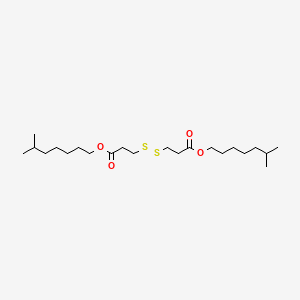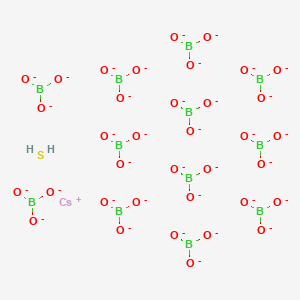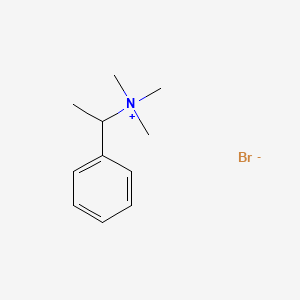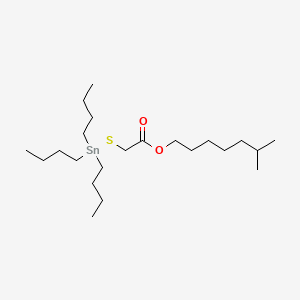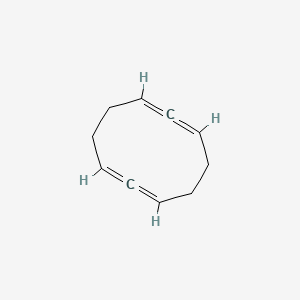
1,2,6,7-Cyclodecatetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6,7-Cyclodecatetraene is an organic compound with the molecular formula C₁₀H₁₂ and a molecular weight of 132.2023 g/mol It is a cyclic hydrocarbon characterized by four conjugated double bonds within a ten-membered ring structure
Vorbereitungsmethoden
The synthesis of 1,2,6,7-Cyclodecatetraene can be achieved through several synthetic routes. One common method involves the cyclization of linear polyenes under specific reaction conditions. For instance, the cyclization of 1,5,9-decatriene can be catalyzed by transition metals to form this compound . Industrial production methods often involve the use of high-pressure and high-temperature conditions to facilitate the cyclization process, ensuring a higher yield of the desired product.
Analyse Chemischer Reaktionen
1,2,6,7-Cyclodecatetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of epoxides or diketones.
Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of cyclodecane.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane , and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions include epoxides, diketones, cyclodecane, and halogenated cyclodecatetraenes .
Wissenschaftliche Forschungsanwendungen
1,2,6,7-Cyclodecatetraene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Research has explored its potential as a building block for biologically active compounds.
Medicine: Studies are investigating its use in the development of new pharmaceuticals, particularly in the synthesis of anti-cancer agents.
Wirkmechanismus
The mechanism by which 1,2,6,7-Cyclodecatetraene exerts its effects involves its ability to participate in conjugated π-electron systems , which allows it to undergo various chemical transformations. The molecular targets and pathways involved include interaction with transition metal catalysts and formation of coordination complexes that facilitate its reactivity in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
1,2,6,7-Cyclodecatetraene can be compared with other cyclic polyenes such as 1,3,5,7-Cyclooctatetraene and 1,3,5,7,9-Cyclodecapentaene . While these compounds share similar structural features, this compound is unique due to its specific arrangement of double bonds and its stability under various reaction conditions. Similar compounds include:
- 1,3,5,7-Cyclooctatetraene
- 1,3,5,7,9-Cyclodecapentaene
- Cyclododecahexaene
Eigenschaften
CAS-Nummer |
30154-99-5 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1,5-6,10H,2,4,7,9H2 |
InChI-Schlüssel |
ADAQQPDXZURMQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C=CCCC=C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
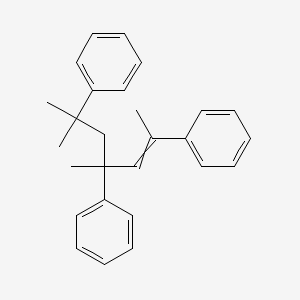
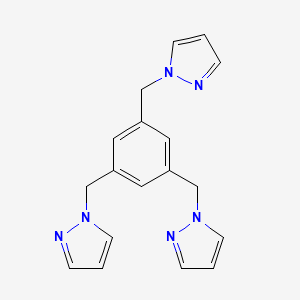
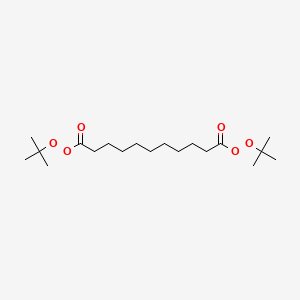
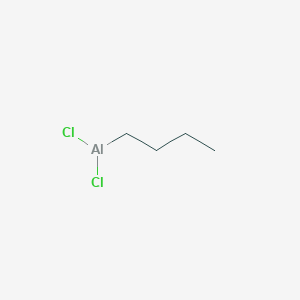
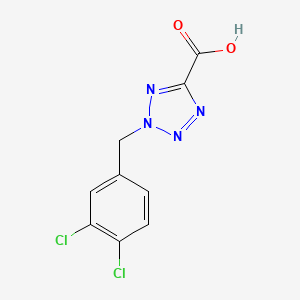
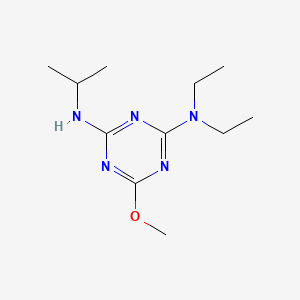
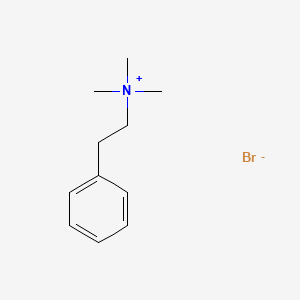
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)
